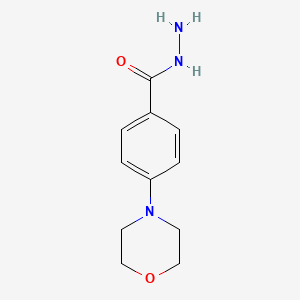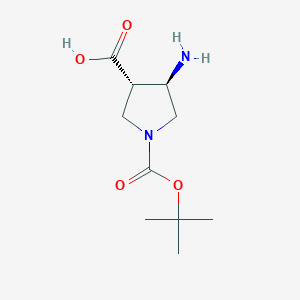![molecular formula C12H9N3OS B1390812 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-on CAS No. 941868-52-6](/img/structure/B1390812.png)
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-on
Übersicht
Beschreibung
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the thiazole and pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one makes it a valuable compound for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Wirkmechanismus
Target of Action
Thiazole derivatives, a core structural motif in this compound, have been known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, such as inhibiting the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been implicated in a wide range of biological processes, including pain therapy, antithrombotic activity, and bacterial dna gyrase b inhibition .
Result of Action
Some thiazole derivatives have shown high antiviral activity against h1n1 .
Biochemische Analyse
Biochemical Properties
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, thereby inducing cell death. Additionally, 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one interacts with estrogen receptors, serving as a ligand that can modulate the receptor’s activity .
Cellular Effects
The effects of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells .
Molecular Mechanism
At the molecular level, 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA damage . This binding interaction is facilitated by the thiazole ring, which fits into the enzyme’s active site. Additionally, this compound can activate the p53 tumor suppressor protein, leading to the transcription of pro-apoptotic genes . The activation of p53 is achieved through the inhibition of MDM2, a negative regulator of p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . In in vitro studies, the compound’s effects on cellular function are observed within hours of treatment, with significant apoptosis occurring after 24-48 hours . In in vivo studies, long-term administration of the compound has shown sustained anticancer effects, although the potential for resistance development exists .
Dosage Effects in Animal Models
The effects of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine . The interaction with cytochrome P450 enzymes can also lead to drug-drug interactions, affecting the metabolism of other co-administered drugs .
Transport and Distribution
Within cells and tissues, 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is crucial for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The compound’s localization is facilitated by nuclear localization signals and post-translational modifications that direct it to the nucleus . This nuclear localization is essential for its role in inhibiting DNA repair and inducing apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. The structure of the compound is confirmed using spectral data and elemental analysis .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-d]thiazoles: Known for their applications in organic electronics and semiconductors.
Pyrano[2,3-d]thiazoles: Used in drug development for treating obesity and hyperlipidemia.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: Investigated for its potential medicinal properties.
Uniqueness
2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its unique combination of thiazole and pyridazine rings, which confer distinct biological activities and chemical reactivity
Eigenschaften
IUPAC Name |
2-methyl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKZACFHBMHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)
![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)





